molecular formula C7H15Cl2N3O B2703355 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride CAS No. 1909336-67-9

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride

Cat. No.: B2703355
CAS No.: 1909336-67-9
M. Wt: 228.12
InChI Key: LVPRKXBCFNHJAK-UHFFFAOYSA-N
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Description

“2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1909336-67-9 . It has a molecular weight of 228.12 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H . This indicates the presence of a 1-methyl-1H-pyrazol-4-yl group attached to a 2-amino-propan-1-ol group, with two hydrochloride ions.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including compounds related to 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride, have been synthesized and characterized through multiple approaches. For instance, the catalytic synthesis of novel chalcone derivatives incorporating pyrazole units has shown potential antioxidant properties, indicating the versatility of pyrazole derivatives in synthesizing compounds with significant bioactivity (Prabakaran, Manivarman, & Bharanidharan, 2021). Additionally, studies have focused on generating structurally diverse libraries through alkylation and ring closure reactions, emphasizing the adaptability of pyrazole derivatives in creating a wide range of compounds (Roman, 2013).

Application in Antimicrobial and Anticancer Research

Research has also delved into the bioactivities of pyrazole derivatives, identifying their potential in antimicrobial and anticancer applications. Synthesized Schiff bases containing pyrazole moieties have demonstrated moderate to good antibacterial activity, highlighting the antimicrobial potential of these compounds (Asiri & Khan, 2010). Similarly, novel pyrazole derivatives have been evaluated as potential antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic Applications

Pyrazole derivatives have found applications as catalysts in organic synthesis. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been used as a heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the utility of pyrazole-related compounds in catalysis (Maleki & Ashrafi, 2014).

Corrosion Inhibition

In addition to their biological activities, pyrazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. These compounds have shown excellent inhibition efficiency, revealing their potential in industrial applications (Missoum et al., 2013; Yadav et al., 2016).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPRKXBCFNHJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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